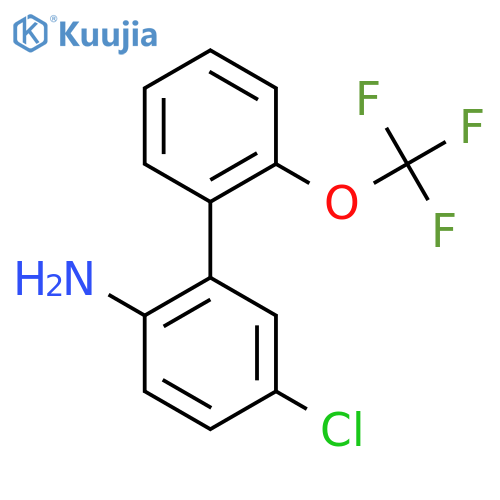Cas no 1261829-55-3 (2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl)

1261829-55-3 structure
商品名:2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
CAS番号:1261829-55-3
MF:C13H9ClF3NO
メガワット:287.66487288475
CID:4997067
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
-
- インチ: 1S/C13H9ClF3NO/c14-8-5-6-11(18)10(7-8)9-3-1-2-4-12(9)19-13(15,16)17/h1-7H,18H2
- InChIKey: SJYNBUKRODOVFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1C=CC=CC=1OC(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 287.032
- どういたいしつりょう: 287.032
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 35.2
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011004044-1g |
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl |
1261829-55-3 | 97% | 1g |
1,504.90 USD | 2021-07-05 | |
| Alichem | A011004044-500mg |
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl |
1261829-55-3 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011004044-250mg |
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl |
1261829-55-3 | 97% | 250mg |
475.20 USD | 2021-07-05 |
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1261829-55-3 (2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
